molecular formula C18H23N3O2S2 B4800708 N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

Cat. No.: B4800708
M. Wt: 377.5 g/mol
InChI Key: GGVGWSBOHBGEFG-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including medicinal chemistry and materials science. The combination of these two moieties in a single molecule results in a compound with potentially interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form 1-bromoadamantane. This intermediate can then be reacted with an appropriate amine to introduce the ethyl group.

The benzothiadiazole moiety can be synthesized through the cyclization of o-phenylenediamine with sulfur and a suitable sulfonating agent. The final step involves coupling the adamantane derivative with the benzothiadiazole derivative under conditions that promote the formation of the sulfonamide linkage. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The benzothiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the benzothiadiazole ring can produce dihydrobenzothiadiazole derivatives .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the benzothiadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE stands out due to the combination of adamantane and benzothiadiazole moieties, which confer unique chemical and biological properties. The presence of the sulfonamide group further enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-11(18-8-12-5-13(9-18)7-14(6-12)10-18)21-25(22,23)16-4-2-3-15-17(16)20-24-19-15/h2-4,11-14,21H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVGWSBOHBGEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

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